![molecular formula C10H13IN2 B051187 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 853737-18-5](/img/structure/B51187.png)
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, also known as IMPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that contains an iodo substituent and a pyrrolidine ring. IMPY has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine is not yet fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Specifically, 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been found to bind to the sigma-1 receptor and the dopamine transporter, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential antidepressant and anti-addictive effects. Additionally, 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been found to modulate the activity of certain ion channels in the brain, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine in lab experiments is its high affinity for certain brain receptors, which allows for precise targeting of specific neurotransmitter systems. Additionally, 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been well-studied and its synthesis method is well-established, making it a readily available compound for research purposes. However, one limitation of using 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research on 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. One potential avenue is the development of new drugs based on the structure of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine and its potential effects on other neurotransmitter systems in the brain. Finally, research on the potential toxicity of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine and how to mitigate these effects could also be a promising area of study.
Méthodes De Synthèse
The synthesis of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves several steps, including the reaction of 2-acetylpyridine with methylamine and subsequent reaction with iodine. The final product is then purified using column chromatography. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including depression, anxiety, and addiction.
Propriétés
Numéro CAS |
853737-18-5 |
|---|---|
Nom du produit |
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
Formule moléculaire |
C10H13IN2 |
Poids moléculaire |
288.13 g/mol |
Nom IUPAC |
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 |
Clé InChI |
OHWTZFDBFMEMBE-VIFPVBQESA-N |
SMILES isomérique |
CN1CCC[C@H]1C2=CN=C(C=C2)I |
SMILES |
CN1CCCC1C2=CN=C(C=C2)I |
SMILES canonique |
CN1CCCC1C2=CN=C(C=C2)I |
Synonymes |
2-Iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



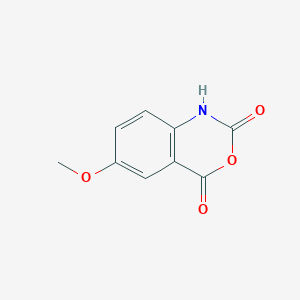
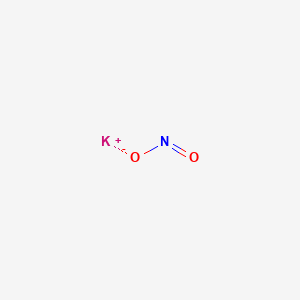

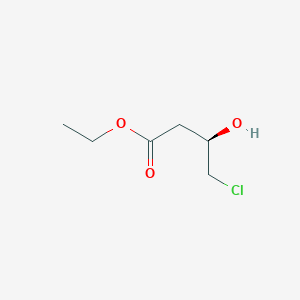
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)
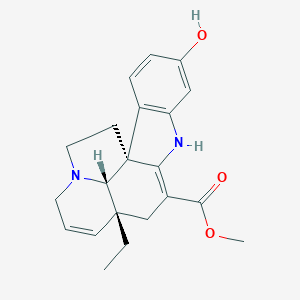


![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

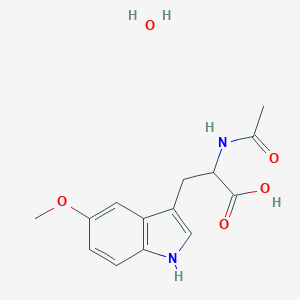
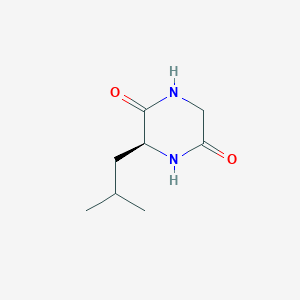

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)